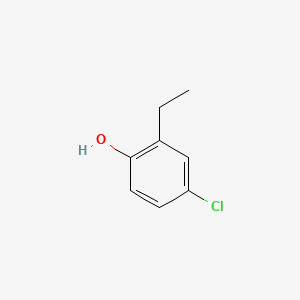4-Chloro-2-ethylphenol
CAS No.: 18979-90-3
Cat. No.: VC7955074
Molecular Formula: C8H9ClO
Molecular Weight: 156.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 18979-90-3 |
|---|---|
| Molecular Formula | C8H9ClO |
| Molecular Weight | 156.61 g/mol |
| IUPAC Name | 4-chloro-2-ethylphenol |
| Standard InChI | InChI=1S/C8H9ClO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3 |
| Standard InChI Key | QNQRRCHRJHMSLF-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=CC(=C1)Cl)O |
| Canonical SMILES | CCC1=CC(=C(C=C1)O)Cl |
Introduction
Chemical Identification and Structural Properties
Molecular and Structural Characteristics
4-Chloro-2-ethylphenol belongs to the class of chlorophenols, distinguished by its substitution pattern. The IUPAC name derives from the positions of the chlorine (C-4) and ethyl (C-2) groups relative to the hydroxyl group (C-1). Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | Chemsrc | |
| Molecular Weight | 156.609 g/mol | Chemsrc |
| Exact Mass | 156.034 g/mol | Chemsrc |
| LogP (Partition Coefficient) | 2.608 | Chemsrc |
The compound’s planar aromatic ring and electronegative substituents contribute to its polarity and solubility in organic solvents. The ethyl group enhances lipophilicity compared to methyl-substituted analogs, influencing its environmental persistence .
Spectroscopic Identification
-
Infrared (IR) Spectroscopy: Peaks corresponding to O-H (3200–3600 cm), C-Cl (550–850 cm), and aromatic C=C (1450–1600 cm) stretches are characteristic .
-
Mass Spectrometry: The molecular ion peak at m/z 156.034 confirms the molecular formula, with fragmentation patterns indicating cleavage of the ethyl and chlorine groups .
Synthesis and Industrial Production
Chlorination of 2-Ethylphenol
The primary synthesis route involves electrophilic aromatic substitution, where 2-ethylphenol reacts with chlorine gas () or sulfuryl chloride () in the presence of Lewis acids (e.g., , ) . The reaction mechanism proceeds via the generation of a chloronium ion, which attacks the aromatic ring’s para position relative to the hydroxyl group.
Optimized Conditions from Patent Analogues :
| Parameter | Value |
|---|---|
| Catalyst | (0.5–10 wt%) |
| Co-catalyst | Diphenyl sulfide (0.1–10 wt%) |
| Temperature | 25–30°C |
| Chlorine Stoichiometry | 0.5–1.5 mol per mol substrate |
Under these conditions, selectivity for 4-chloro-2-ethylphenol exceeds 90%, with minor by-products including dichlorinated derivatives and ring-opened compounds .
Industrial Scalability Challenges
Large-scale production requires precise control over exothermic reactions to prevent thermal degradation. Continuous-flow reactors and in situ quenching (e.g., aqueous washes) are employed to enhance yield and purity .
Physicochemical Properties
Solubility and Reactivity
-
Solubility: Miscible with ethanol, ether, and chloroform; sparingly soluble in water (<1 g/L at 25°C) .
-
Acidity: The hydroxyl group confers weak acidity (), enabling deprotonation under basic conditions .
Chemical Reactivity and Reaction Mechanisms
Electrophilic Substitution
The chlorine atom’s ortho/para-directing effect facilitates further substitution. For example, nitration introduces nitro groups at the vacant ortho position relative to the hydroxyl group .
Oxidation and Reduction Pathways
-
Oxidation: Strong oxidants (e.g., ) convert the hydroxyl group to a quinone structure, useful in dye synthesis .
-
Reduction: Catalytic hydrogenation () removes the chlorine atom, yielding 2-ethylphenol .
Applications in Scientific Research and Industry
Intermediate in Organic Synthesis
4-Chloro-2-ethylphenol serves as a precursor to:
-
Pharmaceuticals: Antiseptics and antifungal agents via nucleophilic substitution of chlorine .
-
Agrochemicals: Herbicides and pesticides through coupling with triazine derivatives .
Industrial Disinfectants
Its antimicrobial properties are leveraged in surface disinfectants, though efficacy depends on concentration and formulation .
Biological Activity and Toxicological Profile
Antimicrobial Effects
Like 4-chloro-2-methylphenol, this compound disrupts microbial cell membranes via hydrophobic interactions, with minimum inhibitory concentrations (MIC) reported in the ppm range for bacteria .
Mammalian Toxicity
Limited data suggest moderate acute toxicity (LD > 500 mg/kg in rats), with potential hepatorenal effects upon chronic exposure .
Environmental Impact and Regulatory Considerations
Biodegradation and Persistence
Chlorophenols exhibit slow biodegradation in aerobic conditions, with half-lives exceeding 60 days in soil . Regulatory frameworks (e.g., EU REACH) mandate containment to prevent aquatic contamination .
Comparison with Structural Analogues
| Compound | Substituents | LogP | Antimicrobial Activity |
|---|---|---|---|
| 4-Chloro-2-ethylphenol | -Cl (C4), -CH (C2) | 2.608 | Moderate |
| 4-Chloro-2-methylphenol | -Cl (C4), -CH (C2) | 2.310 | High |
| 2-Chloro-4-ethylphenol | -Cl (C2), -CH (C4) | 2.750 | Low |
Future Perspectives
Research priorities include elucidating metabolic pathways in eukaryotes and developing greener synthesis methods. Advances in catalytic systems (e.g., enzyme-mediated chlorination) could reduce reliance on hazardous reagents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume